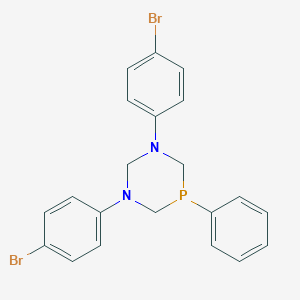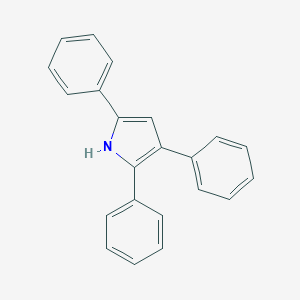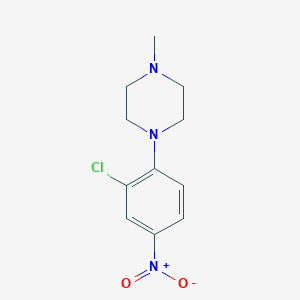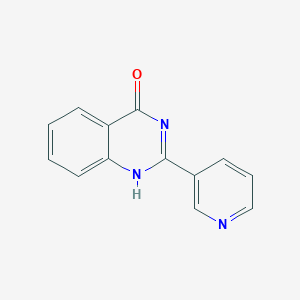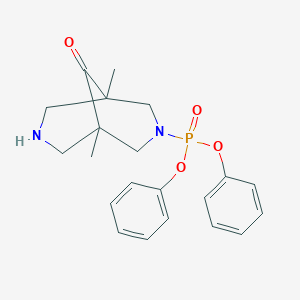
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane, also known as DIPN, is a bicyclic compound that has been widely studied for its potential applications in various scientific fields. DIPN is a unique compound due to its structure, which contains both a bicyclic ring system and a phosphorylated amine group.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been studied for its potential applications in various scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme thymidylate synthase. In chemical biology, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been used as a probe to study protein-ligand interactions and enzyme mechanisms. In materials science, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been explored for its potential as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is related to its ability to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane binds to the active site of thymidylate synthase and prevents the enzyme from converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a decrease in the production of dTMP, which ultimately results in decreased DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been shown to have both biochemical and physiological effects. In biochemical studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to inhibit the activity of thymidylate synthase with an IC50 value of approximately 0.5 μM. In physiological studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to have anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane in lab experiments is its ability to selectively inhibit the activity of thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. One area of research could focus on the development of more potent and selective inhibitors of thymidylate synthase based on the structure of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. Another area of research could explore the use of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as a building block for the synthesis of novel materials with unique properties. Additionally, further studies could investigate the potential of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as an anti-cancer agent in vivo and its potential use in combination with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane involves the reaction of 1,5-dimethyl-3-oxo-2,6-diphenyl-2,3,6,7-tetrahydro-1H-purine with diphenyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane.
Propiedades
Número CAS |
172881-96-8 |
|---|---|
Nombre del producto |
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane |
Fórmula molecular |
C21H25N2O4P |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
3-diphenoxyphosphoryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H25N2O4P/c1-20-13-22-14-21(2,19(20)24)16-23(15-20)28(25,26-17-9-5-3-6-10-17)27-18-11-7-4-8-12-18/h3-12,22H,13-16H2,1-2H3 |
Clave InChI |
DTXRUNJMFKOIDA-UHFFFAOYSA-N |
SMILES |
CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C |
SMILES canónico |
CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
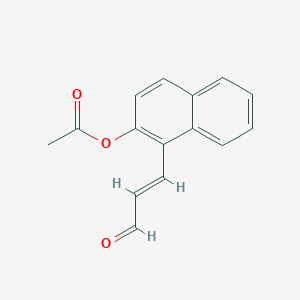
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
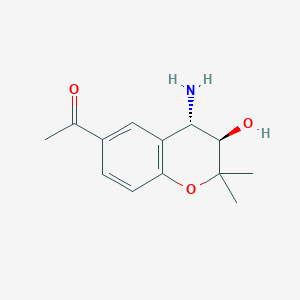
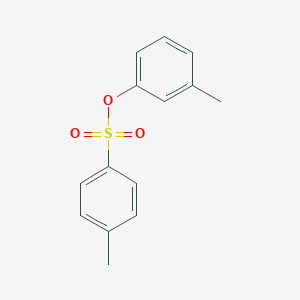
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
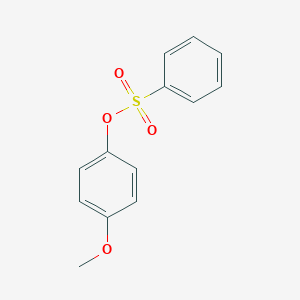
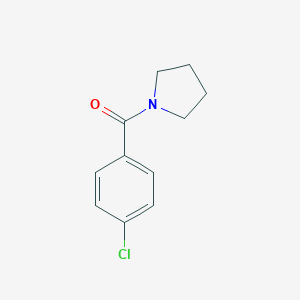
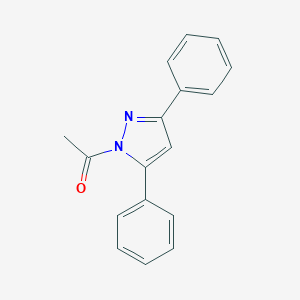
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
